molecular formula C24H20FN3O2S B2491820 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207001-11-3

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2491820
CAS No.: 1207001-11-3
M. Wt: 433.5
InChI Key: IRBGXBHVRQWSNX-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide features a 1H-imidazole core substituted at positions 1 and 5 with 4-fluorophenyl and 4-methoxyphenyl groups, respectively. A thioether linkage connects the imidazole’s position 2 to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen. Such compounds are often explored for their pharmacological properties, including enzyme inhibition (e.g., COX, IMPDH) and receptor modulation .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-11-9-18(25)10-12-20)31-16-23(29)27-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBGXBHVRQWSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be deconstructed into three primary components (Figure 1):

  • 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol : Serves as the heterocyclic core
  • 2-Chloro-N-phenylacetamide : Provides the thioether-linked acetamide sidechain
  • Coupling reagents : Facilitate nucleophilic substitution at the sulfur center

Key disconnections involve:

  • Formation of the imidazole ring via cyclocondensation
  • Thiol group introduction for subsequent alkylation
  • Acetamide sidechain installation through SN2 reactivity

Synthesis of 1-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazole-2-Thiol

Modified Markwald Synthesis

Adapted from the protocol in, this three-step process yields the imidazole-thiol precursor:

Step 1: Preparation of 2-Amino-1-(4-Methoxyphenyl)Ethan-1-One Hydrochloride

Reactants :

  • 4-Methoxyacetophenone (1.0 equiv)
  • Hexamethylenetetramine (1.2 equiv)
  • Chloroform (solvent)

Conditions :

  • 50–52°C for 4 h under N₂ atmosphere
  • Acidic workup with HCl/ethanol (1:1 v/v)

Yield : 82–87%

Step 2: Cyclocondensation with 4-Fluorophenyl Isothiocyanate

Reactants :

  • 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 equiv)
  • 4-Fluorophenyl isothiocyanate (1.05 equiv)
  • Triethylamine (1.1 equiv) in ethanol

Conditions :

  • Reflux for 3 h
  • Precipitation upon cooling to 0°C

Yield : 78%

Step 3: Thiol Group Liberation

Reagents :

  • Potassium hydroxide (2.0 equiv)
  • Ethanol/water (4:1 v/v)

Conditions :

  • Microwave irradiation (300 W, 100°C, 15 min)
  • Acidification to pH 2–3 with HCl

Yield : 91%

Synthesis of 2-Chloro-N-Phenylacetamide

Chloroacetylation of Aniline

Reactants :

  • Aniline (1.0 equiv)
  • Chloroacetyl chloride (1.1 equiv)

Conditions :

  • Dropwise addition at 0°C in dry dichloromethane
  • Stirring for 2 h at room temperature

Workup :

  • Washing with 5% NaHCO₃ and brine
  • Drying over MgSO₄

Yield : 89%

Final Coupling Reaction

Thioether Formation

Reactants :

  • 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol (1.0 equiv)
  • 2-Chloro-N-phenylacetamide (1.05 equiv)
  • Potassium carbonate (1.5 equiv) in acetone

Conditions :

  • 0°C to room temperature over 8 h
  • TLC monitoring (ethyl acetate/hexanes 1:1)

Workup :

  • Filtration and solvent evaporation
  • Recrystallization from ethanol/water (3:1)

Yield : 76%

Optimization Studies

Solvent Effects on Coupling Efficiency

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Acetone 20.7 8 76
DMF 36.7 5 82
THF 7.5 12 63
Ethanol 24.3 10 68

Data compiled from

Microwave-Assisted vs Conventional Heating

Parameter Conventional Microwave
Reaction Time 8 h 35 min
Energy Consumption 450 kJ 85 kJ
Isolated Yield 76% 83%

Adapted from

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
3.78 s 3H OCH₃
4.21 s 2H SCH₂CO
6.89–7.52 m 13H Aromatic H
10.31 s 1H NH

Data from with modifications

FT-IR Analysis

Band (cm⁻¹) Assignment
3250 N-H stretch
1685 C=O stretch
1592 C=N stretch
1245 C-F stretch

Consistent with

Purity Assessment

HPLC Conditions

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: MeCN/H₂O (65:35) + 0.1% TFA
  • Flow rate: 1.0 mL/min
  • Retention time: 8.2 min
  • Purity: 99.3%

Method adapted from

Challenges and Solutions

Thiol Oxidation Mitigation

  • Use of N₂ atmosphere during reactions
  • Addition of 0.1% w/v ascorbic acid as antioxidant
  • Reduced disulfide formation from 12% to <2%

Regioselectivity in Imidazole Formation

  • Controlled stoichiometry of isothiocyanate (1.05 equiv)
  • Temperature maintenance at 78–80°C during cyclization
  • Improved regioselectivity to 98:2

Scalability Considerations

Kilogram-Scale Production

Parameter Lab Scale Pilot Plant
Batch Size 50 g 5 kg
Reaction Vessel Flask Reactor
Cooling System Ice bath Jacketed
Yield Consistency ±3% ±1.5%

Data extrapolated from

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The imidazole ring and the sulfur atom in the compound may undergo oxidation under specific conditions, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The fluorophenyl or methoxyphenyl groups might be reduced using suitable reducing agents like hydrogen gas over a palladium catalyst.

  • Substitution: : The phenylacetamide moiety can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives. Common Reagents and Conditions Used in These Reactions : Common reagents include oxidizing agents like peracids for oxidation, hydrogen and catalysts for reduction, and nucleophilic reagents for substitution reactions. Major Products Formed from These Reactions : Major products include sulfoxides, sulfones, reduced phenyl derivatives, and substituted acetamide derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of imidazole compounds, including the target compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

  • Case Study 1 : A study demonstrated that similar imidazole derivatives showed potent activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia. The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating enhanced efficacy .
  • Case Study 2 : Another investigation focused on the thioether derivatives derived from imidazole compounds, revealing their ability to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis. The results suggested that these compounds could serve as leads for developing new anticancer therapies .

Cardiovascular Applications

Emerging research has also suggested potential cardiovascular benefits associated with the compound's derivatives.

  • Case Study 3 : A study explored the effects of similar compounds on blood pressure regulation and vascular function. Results indicated that these compounds could influence lipid metabolism positively and enhance vascular health parameters.

Research Findings

A comprehensive review of literature reveals a growing interest in the therapeutic applications of imidazole-based compounds:

StudyFindingsImplications
Anticancer activity against MCF-7 cellsPotential for new cancer therapies
Inhibition of thymidine phosphorylaseTargeting tumor growth mechanisms
Positive effects on cardiovascular healthNew avenues for heart disease treatment

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups facilitate binding to enzymes or receptors, modulating their activity. The imidazole ring may participate in hydrogen bonding or π-π interactions, further stabilizing the compound's binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name / ID Core Structure R1 (Position 1) R5 (Position 5) Acetamide Substituent Key Features
Target Compound Imidazole 4-Fluorophenyl 4-Methoxyphenyl N-Phenyl Balanced lipophilicity from fluoro/methoxy groups; potential for dual hydrogen bonding via thioacetamide and phenyl groups.
Compound 9 Imidazole 4-Fluorophenyl 4-Methoxyphenyl N-(Thiazol-2-yl) Thiazole ring introduces additional hydrogen-bonding capacity and π-π stacking potential.
Compound 14 Benzimidazole 4-Fluorophenyl Methyl N-Phenyl Benzimidazole core enhances aromatic surface area, potentially improving receptor binding but reducing metabolic stability.
Compound 20 Imidazole 4-Bromophenyl - N-Phenyl Bromine’s bulkiness and electronegativity may hinder membrane permeability compared to fluorine.
Compound 9e Triazole-Thiazole Hybrid - - N-(2-(4-Methoxyphenyl)-1,3-thiazol-5-yl) Triazole-thiazole system increases rigidity and may enhance selectivity for specific enzyme pockets.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl and 4-methoxyphenyl groups in the target compound confer moderate lipophilicity (predicted XlogP ~3.4), comparable to benzimidazole derivatives (XlogP ~3.8) . Bromophenyl analogues (e.g., Compound 20) exhibit higher logP values (~4.2) due to bromine’s hydrophobicity .
  • Enzyme Binding : Docking studies for similar imidazole-thioacetamides (e.g., Compound 9c in ) show binding to COX-2 via hydrogen bonds with Thr560 and π-alkyl interactions with Leu352. The target compound’s methoxy group may enhance interactions with polar residues.
  • Metabolic Stability : Benzimidazole derivatives (e.g., Compound 14 ) are prone to oxidation at the methyl group, whereas the target compound’s imidazole core with methoxy/fluoro substituents may resist metabolic degradation.

Spectral and Crystallographic Data

  • IR Spectroscopy : Thioacetamide derivatives show νC=S stretches at 1247–1258 cm⁻¹ (e.g., Compound 9 vs. 1243–1258 cm⁻¹ in triazoles ).
  • ¹H NMR : The target compound’s N-phenyl group resonates at δ7.15–7.45 ppm, consistent with analogues like Compound 14 (δ7.15–7.69 ppm) .
  • Crystallography : Structural confirmation of related compounds (e.g., ) relies on SHELX programs , suggesting similar methods apply to the target compound.

Research Findings and Implications

  • Biological Activity : The target compound’s dual aryl substituents may optimize COX-1/2 inhibition, as seen in Compound 9 (IC₅₀ = 0.8 µM for COX-2) . Comparatively, bromophenyl derivatives (e.g., Compound 20 ) show weaker activity (IC₅₀ >10 µM), highlighting fluorine’s superiority in enhancing potency.
  • Toxicity Profile : Thiazole-containing analogues (e.g., Compound 9 ) exhibit higher cytotoxicity (CC₅₀ = 12 µM) than the target compound’s phenyl-substituted acetamide, likely due to thiazole’s electrophilic nature.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is an imidazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thioether linkage and an imidazole ring, which are known to contribute to its biological activity. The molecular formula is C18H17FN2OSC_{18}H_{17}FN_2OS, with a molecular weight of approximately 320.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate aniline derivatives.
  • Thioether Formation : The introduction of the thioether group can be performed using thiol reagents in the presence of a coupling agent.
  • Acetamide Formation : The final step involves acylation to introduce the phenylacetamide moiety.

Anticancer Properties

Research has demonstrated that imidazole derivatives, including this compound, exhibit significant anticancer activity. A study evaluating various N-phenylacetamide derivatives showed that compounds similar to this compound displayed potent cytotoxic effects against several cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. For instance:

CompoundCell LineIC50 (µM)Reference
2bPC352
2cPC380
ImatinibPC340

These results indicate that modifications on the imidazole ring can enhance anticancer potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. For example, derivatives containing similar structural motifs were tested against various bacterial strains, showing promising antibacterial effects. The minimum effective concentration (EC50) for related compounds was reported to be lower than that of established antibiotics, suggesting potential as a new antimicrobial agent.

The mechanism of action for this class of compounds often involves:

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell proliferation or bacterial survival.
  • Cell Membrane Disruption : Studies have shown that certain derivatives can cause damage to bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of various imidazole derivatives, revealing that substitutions on the aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups like fluorine enhanced anticancer efficacy while maintaining selectivity towards cancerous cells over normal cells.

Additionally, in vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through activation of caspase pathways, further supporting their potential as therapeutic agents.

Q & A

Q. What experimental controls are critical in evaluating its mechanism of action?

  • Methodology :
  • Negative Controls : Use non-functionalized imidazole analogs to isolate thioacetamide-specific effects .
  • Binding Assays : Include competitive inhibitors (e.g., ATP in kinase assays) to confirm target specificity .

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